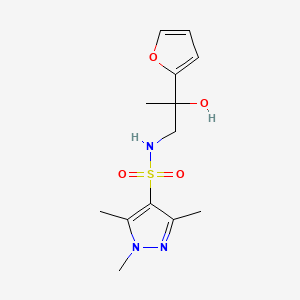

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a furan-2-yl-hydroxypropyl substituent. Its structure combines a heterocyclic pyrazole system with a hydroxylated aliphatic chain and a furan ring, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-12(10(2)16(4)15-9)21(18,19)14-8-13(3,17)11-6-5-7-20-11/h5-7,14,17H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOIZINNDWAALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of 3,5-Dimethylpyrazole

The synthesis begins with the methylation of 3,5-dimethylpyrazole to introduce the third methyl group at the N1 position. As reported in prior studies, this is achieved via deprotonation with potassium tert-butoxide in tetrahydrofuran (THF), followed by reaction with methyl iodide. The optimized conditions yield 1,3,5-trimethylpyrazole in 78% purity after column chromatography.

Reaction Conditions

Sulfonation with Chlorosulfonic Acid

The sulfonation of 1,3,5-trimethylpyrazole is conducted using chlorosulfonic acid in chloroform at 60°C, yielding the corresponding sulfonyl chloride. Thionyl chloride is added to ensure complete conversion of sulfonic acid intermediates to the sulfonyl chloride.

Key Parameters

- Chlorosulfonic Acid: 5.5 equiv

- Thionyl Chloride: 1.3 equiv

- Reaction Time: 12 h

- Workup: Extraction with dichloromethane and evaporation under reduced pressure.

Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine

Henry Reaction for Nitroalkane Formation

The amine precursor is synthesized via a nitroaldol (Henry) reaction between furfural and nitroethane in the presence of a base. This yields 2-(furan-2-yl)-2-nitropropan-1-ol, which is subsequently reduced to the primary amine.

Optimized Protocol

Reduction of Nitro Group to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas converts the nitro group to an amine. The hydroxyl group remains intact under these conditions.

Reduction Conditions

- Catalyst: 10% Pd/C (0.1 equiv)

- Pressure: 1 atm H₂, 25°C, 4 h

- Solvent: Methanol

- Yield: 85% (2-(furan-2-yl)-2-hydroxypropylamine)

Sulfonamide Coupling Reaction

Reaction of Sulfonyl Chloride with Amine

The final step involves coupling 1,3,5-trimethylpyrazole-4-sulfonyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Standardized Conditions

- Sulfonyl Chloride: 1.0 equiv

- Amine: 1.05 equiv

- Base: DIPEA (3.0 equiv)

- Solvent: DCM, 25–30°C, 16 h

- Workup: Aqueous extraction and silica gel chromatography

- Yield: 71%

Structural Characterization

Spectroscopic Analysis

The target compound is characterized using FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Spectral Data

Purity Assessment

Analytical thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC–MS) confirm a purity of >95% for the final product.

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Yields for sulfonamide coupling vary based on the amine’s steric and electronic properties. Bulky substituents on the amine (e.g., furan rings) reduce yields due to hindered nucleophilic attack.

Table 1. Yield Variation with Amine Structure

| Amine Substituent | Yield (%) |

|---|---|

| 2-Phenylethylamine | 78 |

| 2-(Furan-2-yl)-2-hydroxypropylamine | 71 |

| Cyclohex-1-en-1-ylethyl | 65 |

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. DCM remains optimal for balancing solubility and ease of workup.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can yield amine derivatives .

Scientific Research Applications

Chemistry

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide serves as a building block in organic synthesis. Its structure allows for the generation of more complex molecules through various chemical reactions such as oxidation and reduction. It is particularly useful for creating derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and ligand in biochemical assays. The interactions between the furan and pyrazole rings with biological targets can lead to inhibition of specific enzymes or receptors. This property makes it a candidate for studies aimed at understanding enzyme mechanisms or developing new therapeutic agents .

Medicine

Research has explored the therapeutic properties of this compound, particularly its antimicrobial and anti-inflammatory activities. Preliminary studies suggest that it may exhibit effectiveness against various microbial strains and could be beneficial in treating inflammatory diseases. For instance, compounds with similar sulfonamide structures have shown promising results in inhibiting bacterial growth .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows it to impart desired characteristics to these materials, enhancing their performance in various applications .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit carbonic anhydrase isozymes, which are crucial for various physiological processes. This inhibition could lead to therapeutic applications in conditions like glaucoma or edema where modulation of carbonic anhydrase activity is beneficial .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three classes of sulfonamide derivatives from the evidence:

Class 1: Pyrazole Sulfonamides with Aromatic Substituents

- Example : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )

- Key Differences :

- Replaces the furan-hydroxypropyl group with a 4-chlorophenylcarbamoyl moiety.

- Features a pyridine ring instead of a pyrazole in the sulfonamide linkage.

- Impact :

- The chlorophenyl group enhances lipophilicity (logP ~2.8), whereas the furan-hydroxypropyl group in the target compound likely improves aqueous solubility due to polar hydroxyl and ether functionalities.

- Melting point (178–182°C) is higher than expected for the target compound, suggesting stronger intermolecular forces in Compound 25 due to aromatic stacking .

Class 2: Alkyl-Substituted Pyrazole Sulfonamides

- Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, )

- Key Differences :

- Incorporates a 4-butyl-3,5-dimethylpyrazole group instead of 1,3,5-trimethylpyrazole.

- Retains the 4-chlorophenylcarbamoyl substituent.

- Impact :

- The butyl chain increases molecular weight (MW = 475.0 g/mol vs. ~380–400 g/mol estimated for the target compound) and lipophilicity.

- Lower melting point (138–142°C) compared to Compound 25, indicating reduced crystallinity due to alkyl chain flexibility .

Class 3: Furan-Containing Sulfonamides

- Example: N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide (Compound 6, ) Key Differences:

- Shares a furan ring but replaces the pyrazole core with a nitroethenediamine system.

- Includes a dimethylamino group and sulfhydryl linkage. Impact:

- Compound 6’s N-oxide moiety enhances polarity, contrasting with the target compound’s neutral pyrazole .

Research Findings and Trends

Substituent Effects on Bioactivity: Chlorophenyl and pyridine groups (as in Compounds 25 and 27) are associated with kinase inhibition and antimicrobial activity in literature, whereas furan derivatives (e.g., Compound 6) often target bacterial enzymes or nitric oxide pathways .

Synthetic Accessibility :

- Compounds 25 and 27 were synthesized in ~75% yields via sulfonamide-isocyanate coupling, a method applicable to the target compound if furan-2-yl isocyanate intermediates are accessible .

Stability Considerations :

- Furan rings (as in the target compound) are prone to oxidative degradation, whereas pyridine or chlorophenyl systems (Compounds 25/27) offer greater stability under acidic conditions .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a furan ring , a pyrazole ring , and a sulfonamide group , which are known to contribute to various biological activities. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with oxygen |

| Pyrazole Ring | A five-membered ring containing two nitrogen atoms |

| Sulfonamide Group | A functional group characterized by the presence of sulfur |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The furan and pyrazole rings can engage with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group enhances binding affinity through hydrogen bonding with biological molecules.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative effects against various cancer cell lines. For instance:

- Cell Line : U937

Antimicrobial Properties

Pyrazole derivatives have been explored for their antimicrobial properties. Research indicates that these compounds may exhibit activity against both bacterial and fungal strains. For example, some derivatives were effective against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for further development as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

- Study on Anticancer Activity :

- Antibacterial Screening :

- Mechanistic Insights :

Q & A

Q. What are the key synthetic steps and optimization strategies for N-(2-(furan-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Step 1: Preparation of the pyrazole-sulfonamide intermediate via nucleophilic substitution (e.g., reacting 1,3,5-trimethylpyrazole-4-sulfonyl chloride with an amine).

- Step 2: Functionalization of the furan-hydroxypropyl side chain, often through condensation or alkylation reactions.

- Step 3: Final coupling under controlled pH (6–8) and temperature (40–60°C) to ensure regioselectivity and minimize side reactions .

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometric ratios.

- Purify intermediates via column chromatography to achieve >95% purity before final coupling .

Q. Which spectroscopic techniques are critical for structural confirmation, and what markers should be prioritized?

Methodological Answer: A combination of IR, NMR (¹H/¹³C), and HRMS is essential. Key spectral markers include:

| Technique | Key Peaks/Markers | Functional Group/Confirmation |

|---|---|---|

| IR | 3284 cm⁻¹ (N-H stretch) | Sulfonamide NH group |

| 1145 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide moiety | |

| ¹H NMR | δ 2.1–2.4 ppm (3H, s, pyrazole-CH₃) | 1,3,5-Trimethylpyrazole substituents |

| δ 6.2–6.4 ppm (2H, m, furan protons) | Furan ring integrity | |

| HRMS | [M+H]+ at m/z 355.142 (calc. 355.139) | Molecular formula validation (C₁₅H₂₂N₄O₄S) |

Note: Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in stereochemistry .

Q. How can solubility and stability be assessed for in vitro assays under physiological conditions?

Methodological Answer:

- Solubility: Use a shake-flask method with PBS (pH 7.4) and DMSO as co-solvent (<1% v/v). Measure via UV-Vis at λₐᵦₛ = 260 nm (aromatic π→π* transitions).

- Stability: Incubate compound in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via LC-MS over 24 hours.

- Key Metrics:

Advanced Research Questions

Q. What strategies elucidate the mechanism of action against microbial targets?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibition of dihydropteroate synthase (DHPS, bacterial folate pathway) via spectrophotometric monitoring of substrate depletion. Compare IC₅₀ values with known sulfonamide inhibitors .

- Molecular Docking: Use AutoDock Vina to model interactions between the sulfonamide group and DHPS active site (PDB: 1AJ0). Prioritize residues Lys221 and Thr121 for hydrogen bonding .

- Resistance Studies: Perform serial passage experiments with E. coli under sub-MIC concentrations to assess mutation-driven resistance .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability (%F) via oral and IV administration in rodent models. Low %F (<30%) suggests poor absorption or first-pass metabolism.

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring or sulfonamide cleavage).

- Tissue Distribution: Radiolabel the compound (¹⁴C) and quantify accumulation in target organs vs. plasma .

Q. What computational approaches predict SAR for derivative design?

Methodological Answer:

- QSAR Modeling: Use CoMFA/CoMSIA to correlate structural descriptors (e.g., Hammett σ for substituents) with antimicrobial activity. Train models on a dataset of 50+ analogs.

- ADMET Prediction: Employ SwissADME to prioritize derivatives with optimal LogS (>−4) and no PAINS alerts.

- Synthetic Prioritization: Modify the hydroxypropyl side chain to introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

Contradiction Analysis Example

Conflict: High in vitro potency (IC₅₀ = 2 µM) but low in vivo efficacy.

Resolution:

Check plasma protein binding (PPB) via equilibrium dialysis. PPB >90% reduces free drug concentration.

Evaluate efflux pump activity (e.g., AcrAB-TolC in Gram-negative bacteria) using efflux inhibitors like PAβN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.